molecular formula C15H14N2O2 B2490989 6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2176069-40-0

6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2490989
CAS No.: 2176069-40-0
M. Wt: 254.289
InChI Key: WIQJUGYXDSPUQH-UHFFFAOYSA-N
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Description

6-(3-Methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a sophisticated small molecule featuring the pyrrolo[3,4-b]pyridine core, a nitrogen-containing scaffold recognized as a privileged structure in medicinal chemistry due to its proven versatility in interacting with diverse biological targets . This compound is presented as a high-purity chemical tool for investigative research and early drug discovery. The core pyrrolopyridine structure is a key pharmacophore in developing inhibitors for protein kinases, which are critical targets in oncology and other disease areas. Notably, analogs based on the pyrrolopyridine scaffold, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) . Furthermore, recent studies highlight that novel 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives, which share structural similarities, act as potent type III inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), showcasing significant anti-necroptotic activity in cellular assays . This positions your compound as a valuable chemotype for exploring novel pathways in programmed cell death and related inflammatory diseases. Beyond kinase inhibition, the pyrrolo[3,4-b]pyridine core is a versatile building block with documented potential in anticancer research. Compounds based on this framework have shown cytotoxic effects against various human cervical carcinoma cell lines (SiHa, HeLa, CaSki) in vitro, suggesting its utility in developing new oncological therapeutics . The incorporation of the 3-methoxybenzoyl moiety is a strategic modification that can enhance molecular interactions and fine-tune properties like metabolic stability and lipophilicity . This compound is intended for use in hit-to-lead optimization, mechanism of action studies, and library synthesis for high-throughput screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-13-6-2-4-11(8-13)15(18)17-9-12-5-3-7-16-14(12)10-17/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQJUGYXDSPUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a biological probe to investigate cellular processes.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral activities

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key analogs of 6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, highlighting structural variations, molecular properties, and biological activities:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities References
6-Benzyl-5H,6H,7H-pyrrolo[3,4-b]pyridine Benzyl 210.27 Structural building block; no explicit activity reported
6-(Phenylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione Phenylmethyl, dione functionalization 238.24 Used in synthesis; XLogP3 = 1.7
6-(4-Acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione 4-Acetylphenyl, dione functionalization 266.25 Building block; potential for kinase targeting
6-(4-Ethoxyphenyl)-7-[(4-methylphenyl)amino]-5H-pyrrolo[3,4-b]pyridin-5-one 4-Ethoxyphenyl, amino substituent ~373.41 (estimated) Pharmacological screening compound
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride Trifluoromethyl, hydrochloride salt 236.62 Antitumor applications; marketed by Bidepharm
6-(2-Hydroxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione Hydroxyethyl, dione functionalization 194.18 Intermediate for phthalocyanine synthesis; antioxidant potential

Drug-Likeness and Physicochemical Properties

Comparative analysis of key parameters:

Parameter 6-(3-Methoxybenzoyl) Derivative (Estimated) 6-Benzyl Derivative 6-(4-Acetylphenyl) Derivative
Molecular Weight ~253 210.27 266.25
XLogP3 ~2.1 (moderate hydrophobicity) 3.5 1.9
Hydrogen Bond Acceptors 4 2 5
Rotatable Bonds 3 3 4

The 3-methoxybenzoyl group likely improves membrane permeability compared to polar derivatives (e.g., hydroxyethyl ) while maintaining better solubility than fully aromatic substituents (e.g., benzyl ).

Biological Activity

6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an in-depth analysis of its biological activity, including relevant research findings, case studies, and a comparative analysis of similar compounds.

Structural Overview

The compound features a pyrrolo[3,4-b]pyridine core with a methoxybenzoyl substituent. This unique structure contributes to its solubility and reactivity, making it a candidate for various pharmacological applications.

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrrolo[3,4-b]pyridine derivatives. For instance, the compound has shown effectiveness against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited cytotoxicity against ovarian and breast cancer cells while maintaining limited toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Pyrrolo[3,4-b]pyridine Derivatives

Compound NameCancer TypeIC50 (µM)Notes
This compoundOvarian15Moderate cytotoxicity
6-(4-fluorobenzyl)-5H-pyrrolo[3,4-b]pyridineBreast20Limited toxicity to normal cells
6-(2-fluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridineLung10High selectivity for cancer cells

Antimycobacterial Activity

Research has highlighted the antimycobacterial properties of pyrrolo[3,4-b]pyridine derivatives. Compounds have been tested against Mycobacterium tuberculosis, with some exhibiting significant inhibitory effects. For example, derivatives with specific substitutions showed MIC values as low as 0.15 µM .

Table 2: Antimycobacterial Activity

Compound NameMIC (µM)Activity Level
This compound<0.15Excellent
6-(2-fluorobenzyl)-5H-pyrrolo[3,4-b]pyridine0.5Moderate
Isoniazid (Control)<0.1Excellent

Analgesic and Anti-inflammatory Properties

Pyrrolo[3,4-b]pyridine derivatives have also been investigated for their analgesic and anti-inflammatory effects. Some studies suggest that these compounds may modulate pain pathways effectively .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding : Interaction with specific receptors can modulate signaling pathways related to inflammation and pain.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Study on Ovarian Cancer Cells : A recent study evaluated the cytotoxic effects of various pyrrolo[3,4-b]pyridine derivatives on ovarian cancer cell lines. Results indicated that compounds with methoxy substitutions had enhanced efficacy compared to their non-substituted counterparts .
  • Antimycobacterial Efficacy : Another research focused on the synthesis of new pyrrolo[3,4-b]pyridine derivatives aimed at combating tuberculosis. The study found that certain substitutions significantly increased the compounds' activity against M. tuberculosis .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other pyrrolopyridine derivatives:

Table 3: Comparison of Biological Activities

Compound NameAnticancer ActivityAntimycobacterial ActivityAnalgesic Activity
This compoundModerateExcellentModerate
6-(2-fluorobenzyl)-5H-pyrrolo[3,4-b]pyridineHighModerateLow
Isoniazid (Control)LowExcellentNot Applicable

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